Methyl 4-((3-(dimethylamino)propyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride
Description
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Properties
IUPAC Name |
methyl 4-[3-(dimethylamino)propyl-(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S.ClH/c1-15-7-5-8-18-19(15)23-22(29-18)25(14-6-13-24(2)3)20(26)16-9-11-17(12-10-16)21(27)28-4;/h5,7-12H,6,13-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOBHNYXULBGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
Methyl 4-((3-(dimethylamino)propyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article examines its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C22H26ClN3O3S
- Molecular Weight : 448.0 g/mol
- CAS Number : 1215387-71-5
The structural features include a thiazole ring, a dimethylamino group, and a carbamoyl moiety, which are known to influence its solubility and interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Compounds with similar structures have been shown to have cytotoxic effects against various cancer cell lines, including:
| Cell Line | Type | IC50 (µM) |
|---|---|---|
| A549 | Lung cancer | ~10 |
| NIH/3T3 | Fibroblast | ~15 |
The thiazole component is particularly noted for its role in inducing apoptosis in cancer cells, while the dimethylamino group enhances the compound's interaction with cellular targets involved in cancer progression .
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis : It activates caspase pathways, promoting programmed cell death.
- Targeting Specific Proteins : Interaction studies suggest binding affinity to proteins associated with tumor growth and metastasis .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Study 1: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of various thiazole derivatives, this compound demonstrated superior activity against A549 and NIH/3T3 cell lines compared to other derivatives . The study highlighted an IC50 value of approximately 10 µM for A549 cells, indicating potent anticancer properties.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by this compound. Results indicated that it significantly downregulates the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced apoptosis in cancer cells . This dual action suggests a promising therapeutic potential in cancer treatment.
Q & A
Q. What are the key steps in synthesizing Methyl 4-((3-(dimethylamino)propyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride?
The synthesis typically involves:
- Core formation : Constructing the 4-methylbenzo[d]thiazol-2-yl moiety via cyclization of substituted thioamides or condensation reactions under reflux conditions .
- Carbamoyl linkage : Reacting the thiazole intermediate with 3-(dimethylamino)propylamine and methyl 4-chlorocarbonylbenzoate in anhydrous solvents (e.g., DMF or DCM) to form the carbamoyl bridge .
- Hydrochloride salt formation : Treating the free base with HCl in ethanol or acetone to precipitate the final hydrochloride salt . Methodological Tip: Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the compound characterized for structural confirmation?
Standard analytical techniques include:
- NMR spectroscopy : H and C NMR to verify substituent positions and carbamoyl connectivity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Elemental analysis : Validate purity by comparing calculated vs. experimental C, H, N, S percentages (e.g., deviations <0.4%) . Advanced Note: X-ray crystallography may resolve ambiguities in stereochemistry or hydrogen bonding .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance carbamoyl coupling efficiency but require rigorous drying to avoid hydrolysis .
- Catalyst use : Additives like DMAP (4-dimethylaminopyridine) accelerate acylation reactions .
- Temperature control : Reflux conditions (70–100°C) for 12–24 hours improve intermediate stability . Case Study: A 65% yield was achieved for a related thiazole derivative using DMSO as the solvent and extended reflux times .
Q. How should contradictory biological activity data be analyzed?
Discrepancies in biological assays (e.g., anticancer activity) may arise from:
- Cell line variability : Test against multiple cell lines (e.g., A549, NIH/3T3) to assess selectivity .
- Dosage effects : Perform dose-response curves (IC determination) to identify optimal therapeutic windows .
- Metabolic stability : Evaluate compound stability in serum or liver microsomes to rule out rapid degradation . Example: Structural analogs with methylthio substitutions showed enhanced anticancer activity due to improved membrane permeability .
Q. What strategies are effective for modifying the compound to enhance solubility or bioavailability?
- Functional group substitution : Replace the methyl benzoate with a polyethylene glycol (PEG) ester to increase hydrophilicity .
- Salt forms : Explore alternative counterions (e.g., mesylate, tosylate) for improved crystallinity and dissolution rates .
- Prodrug design : Introduce enzymatically cleavable groups (e.g., acetylated amines) to enhance absorption . Data Insight: A benzothiazole analog with a morpholinopropyl substituent exhibited 2-fold higher aqueous solubility compared to dimethylamino derivatives .
Methodological Tables
Q. Table 1: Comparison of Synthetic Yields for Related Thiazole Derivatives
| Compound Class | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methylbenzo[d]thiazole | DMSO | None | 65 | |
| Morpholinopropyl-benzothiazole | DMF | DMAP | 72 | |
| Methylthio-benzothiazole | Ethanol | HCl | 58 |
Q. Table 2: Biological Activity of Structural Analogs
| Analog Substituent | Target Cell Line | IC (μM) | Mechanism | Reference |
|---|---|---|---|---|
| 3-(Dimethylamino)propyl | A549 | 12.4 | Topoisomerase inhibition | |
| 4-Methylthio | HeLa | 8.7 | Apoptosis induction | |
| Fluorobenzoate | MCF-7 | 18.9 | ROS generation |
Safety and Handling
Q. What precautions are necessary when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks (Category 4 acute toxicity) .
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
